molecular formula C12H10ClN5O B11850261 5-Amino-1-(3-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

5-Amino-1-(3-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11850261
M. Wt: 275.69 g/mol
InChI Key: COAYBDMVPBEUHN-UHFFFAOYSA-N
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Description

5-Amino-1-(3-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate diketone or ketoester to form the pyrazole ring.

    Formation of the Pyrimidine Ring: The pyrazole intermediate is then reacted with a suitable amidine or guanidine derivative under acidic or basic conditions to form the pyrimidine ring.

    Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using amines or ammonia under controlled conditions.

    Chlorination and Methylation: The final steps involve the selective chlorination and methylation of the aromatic ring to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and chloro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives.

Scientific Research Applications

5-Amino-1-(3-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antiviral agent.

    Biological Research: Used as a probe to study enzyme interactions and receptor binding.

    Chemical Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Industrial Applications: Potential use in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
  • 5-Amino-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
  • 5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Uniqueness

The uniqueness of 5-Amino-1-(3-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chloro and methyl groups on the phenyl ring can enhance its binding affinity to certain molecular targets and alter its pharmacokinetic properties.

Biological Activity

5-Amino-1-(3-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazolo[3,4-d]pyrimidine family, characterized by a unique structure that includes a pyrazole ring fused with a pyrimidine. The presence of an amino group and a chloro-substituted aromatic ring enhances its reactivity and potential interactions with biological targets.

Structural Characteristics

The molecular formula for this compound is C12H10ClN5OC_{12}H_{10}ClN_5O with a molecular weight of approximately 275.69 g/mol. Its structural features contribute significantly to its biological activity, which can be summarized as follows:

Feature Description
Ring Structure Pyrazolo[3,4-d]pyrimidine
Substituents Amino group, chloro-substituted aromatic ring
Potential Interactions Binding affinity with various biological targets

Biological Activities

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant biological activities. Notable findings include:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrazolo compounds exhibit antimicrobial properties against various pathogens. For instance, related compounds have demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Anticancer Properties : The compound has been linked to anticancer activity through various mechanisms. For example, structural analogs have shown effective inhibition against cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer), with significant growth inhibition percentages reported .
  • Anti-inflammatory Effects : Some studies suggest that pyrazolo derivatives can influence inflammatory pathways, potentially reducing microglial activation and astrocyte proliferation in neuroinflammatory conditions .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound and its derivatives:

  • Synthesis Methods : Various synthetic routes have been explored to produce this compound, including hybridization techniques that combine different pharmacologically active cores .
  • Binding Affinity Studies : Interaction studies often focus on the binding affinity of the compound with specific enzymes or receptors, which is critical for understanding its therapeutic potential .

Comparative Analysis

To further illustrate the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound Name Structural Features Biological Activity
2,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneLacks chloro substitutionAnticancer activity
5-Amino-pyrazole derivativesVarying substituents on the pyrazole ringDiverse biological activities
Pyrazolo[4,3-e][1,2,4]triazolesDifferent ring fusionAnticancer properties

This table highlights how structural modifications can influence biological activity and application potential.

Properties

Molecular Formula

C12H10ClN5O

Molecular Weight

275.69 g/mol

IUPAC Name

5-amino-1-(3-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C12H10ClN5O/c1-7-9(13)3-2-4-10(7)18-11-8(5-16-18)12(19)17(14)6-15-11/h2-6H,14H2,1H3

InChI Key

COAYBDMVPBEUHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C3=C(C=N2)C(=O)N(C=N3)N

Origin of Product

United States

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